Aureusimine B

Staphylococcus aureus nonribosomal peptide synthetase virulence regulation

Aureusimine B (also known as phevalin; CAS 170713-71-0) is a cyclic dipeptide (monoketopiperazine) natural product biosynthesized by a conserved nonribosomal peptide synthetase (NRPS) system in Staphylococcus aureus and certain fungi. It belongs to the aureusimine class of pyrazinone-containing secondary metabolites, formed via the nonribosomal fusion of phenylalanine and valine residues followed by cyclization and oxidation.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B10770025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureusimine B
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
InChIKeyCZUORGWXUVRUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aureusimine B (Phevalin) for S. aureus Virulence Research: Cyclic Dipeptide Structure and Calpain Inhibitory Activity


Aureusimine B (also known as phevalin; CAS 170713-71-0) is a cyclic dipeptide (monoketopiperazine) natural product biosynthesized by a conserved nonribosomal peptide synthetase (NRPS) system in Staphylococcus aureus and certain fungi [1]. It belongs to the aureusimine class of pyrazinone-containing secondary metabolites, formed via the nonribosomal fusion of phenylalanine and valine residues followed by cyclization and oxidation [2]. Aureusimine B was first isolated from S. aureus in 2010 and has been characterized as a calpain inhibitor with an IC50 of 1.3 µM in a casein hydrolysis assay, with demonstrated contributions to S. aureus infection in mouse models and modulation of human keratinocyte gene expression [3].

Why Aureusimine B Cannot Be Replaced with Aureusimine A or Other Cyclic Dipeptides in S. aureus Research


Although aureusimine A (tyrvalin) and aureusimine B (phevalin) are co-produced from the same NRPS biosynthetic gene cluster and share a common pyrazinone scaffold, they differ critically in the aromatic amino acid incorporated—tyrosine versus phenylalanine, respectively [1]. This single-residue substitution alters the hydrogen-bonding capacity and hydrophobic character of the molecule, which may influence target binding, stability, and biological activity profiles. In S. aureus biofilm cultures, these two congeners are produced at different relative abundances and exhibit distinct production kinetics [2]. Furthermore, deletion of the ausA gene abolishes production of both compounds simultaneously, resulting in dramatic downregulation of multiple virulence factors (>100-fold changes for certain immunomodulatory proteins), yet the specific contribution of aureusimine B alone remains unresolved and cannot be extrapolated from aureusimine A data [1]. Researchers requiring compound-specific insights—particularly those focused on biofilm-associated virulence or calpain-mediated host interactions—cannot substitute aureusimine A or other cyclic dipeptides for aureusimine B without risking experimental confounds and misinterpretation of phenotype-genotype relationships.

Aureusimine B Evidence Guide: Quantified Differentiation from Comparators in Virulence Regulation, Biofilm Production, and Calpain Inhibition


Aureusimine B vs. Aureusimine A: Structural and Biosynthetic Differentiation by Amino Acid Incorporation

Aureusimine B differs from aureusimine A by a single amino acid substitution—phenylalanine in place of tyrosine—within the cyclic dipeptide pyrazinone scaffold. Both compounds are synthesized by the same NRPS (encoded by ausA) and are produced in a ~3:1 ratio (aureusimine A to aureusimine B) under the conditions analyzed [1]. The ausA adenylation domain exhibits relaxed substrate specificity, incorporating both tyrosine (for aureusimine A) and phenylalanine (for aureusimine B) [2]. This structural divergence results in distinct molecular weights (A: C14H16N2O2, 244.29 g/mol; B: C14H16N2O, 228.29 g/mol) and potentially different target engagement profiles.

Staphylococcus aureus nonribosomal peptide synthetase virulence regulation

Aureusimine B Production in Biofilm vs. Planktonic S. aureus Cultures

S. aureus biofilms produce significantly greater amounts of aureusimine B (phevalin) compared to planktonic (free-floating) cultures. HPLC-MS analysis of organic extracts from S. aureus biofilm and planktonic cultures revealed markedly higher phevalin levels in biofilm conditions, as visualized by peak intensity differences in chromatographic traces [1]. Direct detection of phevalin in unextracted samples, normalized to cell density (OD600), further confirmed elevated production in biofilm (OD600 0.9) and resuspended biofilm (OD600 1.4) relative to planktonic cultures (OD600 0.66), with statistical significance at p<0.001 [2]. Notably, a compound likely corresponding to aureusimine A (tyrvalin) was also present at higher levels in biofilm samples, but the relative fold-change and absolute abundance patterns differ between the two congeners.

S. aureus biofilm chronic infection virulence factor

Aureusimine B Mediates Virulence Gene Regulation: ausA Deletion vs. Wild-Type S. aureus

Deletion of the ausA gene, which abolishes production of both aureusimine A and B, results in profound alterations in S. aureus virulence gene expression compared to wild-type strains. Microarray analysis comparing S. aureus Newman wild-type with an isogenic ΔausA mutant revealed that the absence of aureusimines leads to dramatic downregulation of key virulence factors [1]. Specifically, genes encoding chemotaxis-inhibiting protein and formyl peptide receptor-like 1 inhibitory proteins—critical for S. aureus immune evasion—were upregulated >100-fold (145.9-fold) and >50-fold (73.5-fold), respectively, in wild-type strains producing aureusimines [1]. Additionally, adhesion molecules necessary for endothelial invasion and endocarditis, including fibrinogen-binding protein (Efb) and fibronectin-binding protein A (FnbA), were upregulated 187.5-fold and 75.2-fold, respectively, in aureusimine-producing strains [2]. While this evidence demonstrates the collective regulatory role of aureusimines A and B, the specific contribution of aureusimine B alone remains to be deconvoluted through compound-specific supplementation studies.

virulence regulation immunomodulation microarray analysis

Aureusimine B Calpain Inhibition: IC50 = 1.3 µM in Casein Hydrolysis Assay

Aureusimine B (phevalin) demonstrates calpain inhibitory activity with an IC50 of 1.3 µM in a casein hydrolysis assay [1]. Calpains are intracellular calcium-dependent cysteine proteases involved in diverse eukaryotic cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. This inhibitory activity was originally identified from Streptomyces sp. SC433 and subsequently confirmed in S. aureus-derived aureusimine B [2]. Note that head-to-head comparative IC50 data for aureusimine A against calpain are not available in the primary literature; therefore, relative potency between the two congeners cannot be quantitatively established. Additionally, comparative data against other cyclic dipeptide calpain inhibitors are limited, precluding direct potency ranking within the broader chemical class.

calpain inhibitor cysteine protease host-pathogen interaction

Aureusimine B Procurement Scenarios: Evidence-Based Applications in S. aureus Virulence and Biofilm Research


Compound-Specific Supplementation in ΔausA Mutant S. aureus for Virulence Deconvolution

Researchers can use purified aureusimine B to supplement ΔausA mutant S. aureus cultures and assess whether exogenous addition of aureusimine B alone rescues specific virulence phenotypes (e.g., hemolysin production, immunomodulatory gene expression) observed in wild-type strains. Given the 145.9-fold and 187.5-fold differential regulation of key virulence genes in wild-type versus ΔausA strains, compound-specific complementation enables dissection of the individual contributions of aureusimine B versus aureusimine A to the overall virulence regulatory network [1]. This application is particularly valuable for target validation studies in anti-virulence drug discovery programs.

Biofilm-Associated Chronic Infection Biomarker Development and Quantification

Aureusimine B exhibits significantly elevated production in S. aureus biofilm cultures relative to planktonic counterparts (p<0.001), making it a promising candidate biomarker for chronic biofilm-associated infections [1]. Procurement of high-purity aureusimine B as an analytical standard enables the development and validation of quantitative LC-MS/MS methods for detecting and monitoring biofilm burden in clinical samples, in vitro biofilm models, or in vivo infection models. This application directly supports diagnostic development efforts targeting S. aureus biofilm infections, which are orders of magnitude more resistant to conventional antimicrobial therapy [1].

Host-Directed Calpain Inhibition Studies in S. aureus Keratinocyte Infection Models

Aureusimine B inhibits calpain with an IC50 of 1.3 µM in a casein hydrolysis assay [1]. This activity provides a defined biochemical handle for investigating host-directed effects of S. aureus-secreted metabolites on human keratinocytes. Researchers can employ aureusimine B to dissect whether calpain inhibition contributes to the altered keratinocyte gene expression profiles observed upon exposure to S. aureus conditioned medium spiked with phevalin [2]. This application is particularly relevant for studies of chronic skin and soft tissue infections, where keratinocyte responses shape wound healing outcomes and immune cell recruitment.

NRPS Substrate Specificity and Biosynthetic Engineering Studies

The ausA NRPS adenylation domain exhibits relaxed substrate specificity, incorporating both tyrosine (aureusimine A) and phenylalanine (aureusimine B) with a production ratio of approximately 3:1 under the tested conditions [1]. Purified aureusimine B serves as an authentic standard for HPLC-MS quantification in studies aimed at engineering the ausA biosynthetic pathway for altered product ratios, precursor-directed biosynthesis of novel pyrazinone analogs, or heterologous expression of the aureusimine biosynthetic gene cluster in alternative hosts [2]. This application supports natural product discovery and synthetic biology efforts focused on expanding the chemical diversity of pyrazinone-containing cyclic dipeptides.

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